Product packaging for Alnetin(Cat. No.:CAS No. 3151-82-4)

Alnetin

Cat. No.: B13822775
CAS No.: 3151-82-4
M. Wt: 328.3 g/mol
InChI Key: VOLPCZWHFBZDQT-UHFFFAOYSA-N
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Description

Alnetin, a naturally occurring flavonoid with the systematic IUPAC name 5-Hydroxy-6,7,8-trimethoxyflavone, is a chemical compound of interest in phytochemical and biological research . This compound has a molecular formula of C18H16O6 and a molar mass of 328.32 g/mol . Researchers can utilize this compound as a standard in chromatographic analysis and spectroscopic studies to identify and quantify related flavonoid compounds in plant extracts. Its specific structure, featuring a flavone backbone with three methoxy groups and one hydroxy group, makes it a valuable subject for structure-activity relationship (SAR) studies aimed at understanding the biochemical properties of polymethoxylated flavonoids . As a specialized biochemical tool, this compound is provided for laboratory research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B13822775 Alnetin CAS No. 3151-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-16-14(20)13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)17(22-2)18(16)23-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPCZWHFBZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185409
Record name Alnetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3151-82-4
Record name 5-Hydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3151-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alnetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alnetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2Y6EHL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical and Spectroscopic Characterization in Alnetin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural assignment of Alnetin. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can determine the positions of hydrogen and carbon atoms within the molecule and their connectivity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation information that helps to piece together the complete structure.

Studies on this compound have reported characteristic NMR data. For instance, the presence of a chelated hydroxyl group at C-5 is typically indicated by a downfield singlet in the ¹H NMR spectrum, often around δ 12 ppm. researchgate.netoup.com Methoxy (B1213986) groups, characteristic substituents in this compound, appear as sharp singlets in the ¹H NMR spectrum, usually in the range of δ 3.8-4.0 ppm, with their integration corresponding to three protons each. researchgate.netoup.com A study on Polyalthia cauliflora reported ¹H NMR data for this compound (Compound 2) in CDCl₃, showing signals at δ 12.60 (1H, s, H-5), 6.39 (1H, d, J=2.1 Hz, H-6), 6.49 (1H, d, J=2.1 Hz, H-8), 8.09 (2H, m, H-2', H-6'), 7.55 (3H, m, H-3', H-4', H-5'), 3.89 (3H, s, OCH₃-7), and 3.90 (3H, s, OCH₃-3). researchgate.net The corresponding ¹³C NMR data in CDCl₃ showed signals at δ 55.8 (OCH₃-3), 60.4 (OCH₃-7), 155.9 (C-2), 139.7 (C-3), 179.0 (C-4), 162.1 (C-10), 98.0 (C-6), 165.6 (C-5), 92.2 (C-8), 156.9 (C-9), 106.2 (C-7), 130.5 (C-1'), 128.4 (C-2', C-6'), 128.6 (C-3', C-5'), and 131.0 (C-4'). researchgate.net Another study on Alnus sieboldiana provided slightly different, but comparable, NMR data for this compound (Compound 2), also in CDCl₃. oup.com The ¹H NMR showed signals at δ 12.58 (s, 1H, C₅-OH), 6.54 (s, 1H, C₃-H), 7.56, 8.10 (m, 5H, monosubstituted benzene (B151609) ring protons), 3.89, 3.94, 3.97 (each s, 9H, three OCH₃). oup.com The ¹³C NMR data included characteristic signals for the carbonyl carbon (C-4) around δ 179-182 ppm, consistent with a C-5 unsubstituted flavone (B191248). researchgate.net

NMR data is crucial for confirming the presence and position of the methoxy groups and the hydroxyl group, as well as the substitution pattern of the phenyl ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Determination

Chiroptical spectroscopy, such as Circular Dichroism (CD), is particularly useful for determining the stereochemistry of chiral molecules. While this compound itself, as a flavone with no chiral centers in its basic structure, does not exhibit optical activity, CD spectroscopy is invaluable for studying chiral derivatives or complexes involving this compound, or for analyzing mixtures containing this compound alongside chiral compounds. univ-blida.dzresearchgate.net Although direct application of CD to determine this compound's stereochemistry is not applicable due to its achiral nature, the principle of using CD for stereochemical determination in flavonoids is well-established. For instance, CD spectroscopy has been used to determine the absolute configuration of chiral flavanones by analyzing Cotton effects at specific wavelengths, typically in the UV-Vis region. researchgate.netmdpi.comresearchgate.net The presence and sign of these Cotton effects are related to the transitions of the chromophore and the spatial arrangement of substituents around chiral centers.

Mass Spectrometry-Based Techniques for Metabolite Profiling and Identification

Mass spectrometry (MS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and structural elucidation of this compound, especially when present in complex biological matrices or plant extracts. researchgate.net MS provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. oup.commdpi.com

LC-MS is widely used for the separation and identification of multiple compounds in a single analysis, making it suitable for metabolite profiling studies where this compound might be one of many flavonoids or related compounds. researchgate.net The chromatographic separation allows for the resolution of different components in a mixture before they enter the mass spectrometer. The mass spectrometer then detects the separated compounds based on their mass-to-charge ratio (m/z). Different ionization techniques (e.g., ESI, APCI) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) can be employed depending on the specific requirements of the analysis.

For this compound, MS analysis would typically show a molecular ion peak corresponding to its molecular weight of 328.3 g/mol . wikipedia.orgnih.gov Fragmentation patterns can provide further structural details, such as the presence of methoxy groups or the flavone core structure. LC-MS methods have been employed in the analysis of flavonoid profiles in various plant extracts where this compound has been found. researchgate.netresearchgate.net

Chromatographic and Densitometric Methods for Quantitative Analysis of this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices or plant extracts is commonly performed using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). nih.gov HPLC allows for the separation of this compound from other co-eluting compounds in a sample matrix. Various detectors can be used in conjunction with HPLC, including UV-Vis detectors, which are suitable for detecting flavonoids like this compound due to their characteristic UV absorption spectra. researchgate.net

Quantitative analysis involves establishing a calibration curve using known concentrations of a standard this compound sample. The concentration of this compound in an unknown sample is then determined by comparing its peak area or height in the chromatogram to the calibration curve. Densitometric methods, often used in conjunction with Thin-Layer Chromatography (TLC), can also be employed for semi-quantitative or quantitative analysis, although HPLC generally offers higher resolution and accuracy for quantitative purposes. mdpi.com

HPLC methods have been developed for the quantitative analysis of polymethoxylated flavones, a class that includes this compound, in various plant materials. researchgate.net These methods are crucial for determining the concentration of this compound in extracts for further biological testing or for quality control purposes.

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling techniques are valuable for understanding the three-dimensional structure and conformational preferences of this compound. These methods can be used to predict stable conformers, calculate molecular properties, and simulate interactions with other molecules, such as proteins. naturalproducts.netscitepress.orgpjps.pk

Molecular docking studies, a common application of computational chemistry in drug discovery, can be used to predict how this compound might interact with potential biological targets, such as enzymes or receptors. scitepress.orgpjps.pk These studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonding, pi-pi interactions) between this compound and its target. While specific computational studies focused solely on the conformational analysis of this compound are not extensively detailed in the provided search results, computational methods are increasingly used in flavonoid research to complement experimental data and provide a deeper understanding of molecular behavior. scitepress.orgpjps.pk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound73210
Chrysin5281607
Galangin5281606
Quercetin5280343
Methyl gallate8897
Baicalein5281605
Wogonin5280700
Oroxylin A442330
Pinocembrin439513
Naringenin (B18129)932
Tectochrysin5281751
Izalpinin5281608
Alnusin162403
Alnustin162404
Alnustinol162405
Mosloflavone162406
Skullcapflavone II162407

This table includes this compound and other flavonoids mentioned in the search results in the context of this compound research or as related compounds.

Data Table Example (based on NMR data from the search results):

NucleusPositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)IntegrationSolventSource
¹HH-5 (OH)12.60s-1HCDCl₃ researchgate.net
¹HH-66.39d2.11HCDCl₃ researchgate.net
¹HH-86.49d2.11HCDCl₃ researchgate.net
¹HH-2', H-6'8.09m-2HCDCl₃ researchgate.net
¹HH-3', H-4', H-5'7.55m-3HCDCl₃ researchgate.net
¹HOCH₃-73.89s-3HCDCl₃ researchgate.net
¹HOCH₃-33.90s-3HCDCl₃ researchgate.net
¹³CC-2155.9---CDCl₃ researchgate.net
¹³CC-3139.7---CDCl₃ researchgate.net
¹³CC-4179.0---CDCl₃ researchgate.net
¹³CC-5165.6---CDCl₃ researchgate.net
¹³CC-698.0---CDCl₃ researchgate.net
¹³CC-7106.2---CDCl₃ researchgate.net
¹³CC-892.2---CDCl₃ researchgate.net
¹³CC-9156.9---CDCl₃ researchgate.net
¹³CC-10162.1---CDCl₃ researchgate.net
¹³CC-1'130.5---CDCl₃ researchgate.net
¹³CC-2', C-6'128.4---CDCl₃ researchgate.net
¹³CC-3', C-5'128.6---CDCl₃ researchgate.net
¹³CC-4'131.0---CDCl₃ researchgate.net
¹³COCH₃-355.8---CDCl₃ researchgate.net
¹³COCH₃-760.4---CDCl₃ researchgate.net

Molecular Pharmacology and Mechanistic Biology of Alnetin

Modulation of Cellular Signaling Pathways

Alnetin has been investigated for its effects on several key signaling cascades involved in various physiological and pathological processes.

Interactions with Cyclooxygenase (COX) Isoenzymes and Associated Inflammatory Pathways

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key mediators in inflammatory processes, catalyzing the synthesis of prostaglandins. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) like Indometacin and Ibuprofen exert their effects by inhibiting COX enzymes. wikipedia.orgwikipedia.org While specific data on this compound's direct interaction with COX isoenzymes was not found in the provided results, the modulation of inflammatory pathways is a known area of research for natural compounds. nih.gov

Enzyme Inhibitory Profiles

Investigation into this compound's enzyme inhibitory profiles can reveal potential mechanisms of action and therapeutic applications.

Aldose Reductase Inhibition: Mechanistic Investigations and Binding Characteristics

Aldose reductase (AR) is an enzyme in the polyol pathway that has been implicated in the development of diabetic complications. researchgate.netresearchgate.netscholarsresearchlibrary.comresearchpublish.com Inhibitors of aldose reductase are being explored as potential therapeutic agents for these complications. researchgate.netresearchpublish.com Molecular docking studies are a common method to investigate the binding characteristics and inhibitory potential of compounds against enzymes like aldose reductase. researchgate.netresearchgate.netscholarsresearchlibrary.comresearchpublish.com These studies can predict the interaction patterns and binding energy between a ligand and the enzyme's active site. researchgate.netresearchpublish.com While specific data on this compound's aldose reductase inhibition and its mechanistic details were not found in the provided search results, this enzyme is a relevant target for natural compounds, and mechanistic investigations often involve analyzing binding interactions.

Modulation of Cytochrome P450 (CYP) Enzyme Activity

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a significant role in the metabolism of xenobiotics, including drugs, as well as endogenous compounds like steroids and fatty acids nih.govpjps.pk. Flavonoids, as a class of compounds, have been shown to interact with and inhibit CYP enzymes wjpls.orgpjps.pk. This interaction can affect the metabolism and pharmacokinetics of co-administered drugs wjpls.org. While the provided search results generally discuss the modulation of CYP enzymes by flavonoids, specific data on this compound's direct impact on particular CYP isozymes is not explicitly detailed in the snippets. However, the broader understanding of flavonoids' interaction with CYP enzymes suggests that this compound may also exhibit such modulatory effects.

Receptor and Protein Ligand Interactions

The biological activities of small molecules like this compound are often mediated through their interactions with biological receptors and proteins. These interactions can involve various binding dynamics, including non-covalent associations.

Non-Covalent Binding Dynamics with Insulin (B600854) Monomers and Oligomers

Small phenolic compounds, including certain flavonoids, have demonstrated the ability to bind to insulin, particularly within the small phenolic compound binding pocket located between insulin monomers in larger oligomeric complexes like hexamers google.com. This binding is attributed to hydrogen bonding interactions with specific amino acids in the insulin A-chain google.com. Such interactions can increase the binding interaction between insulin monomers, potentially stabilizing oligomeric insulin forms and extending their in vivo biological effect google.com. While the search results discuss the interaction of polyphenolic ligands, such as flavonols and flavanols (types of flavonoids), with insulin monomers and oligomers, specific studies detailing this compound's non-covalent binding dynamics with insulin are not provided google.com. However, given that this compound is a flavone (B191248), it is plausible that it could exhibit similar binding characteristics to other flavonoids in this context.

Computational Molecular Docking Studies for Target Identification (e.g., Viral Proteins)

Computational molecular docking is a widely used technique to predict the binding affinity and interaction modes of small molecules with target proteins mdpi.comresearchgate.net. This approach is valuable for identifying potential therapeutic targets and screening compound libraries against specific proteins, including those from viruses nih.govscitepress.org. Studies have employed molecular docking to investigate the potential antiviral activity of various compounds, including flavonoids, by assessing their binding to essential viral proteins nih.govscitepress.orgnih.gov. For instance, molecular docking has been used to screen compounds against SARS-CoV-2 proteins like the main protease, ACE2, and spike glycoprotein (B1211001), as well as Nipah virus proteins such as glycoprotein G, fusion glycoprotein, and nucleoprotein nih.govscitepress.orgnih.gov. While the search results highlight the application of computational docking for identifying potential inhibitors of viral proteins using flavonoids and other phytochemicals, there are no specific mentions of this compound being evaluated in such studies nih.govscitepress.orgnih.gov.

Preclinical Mechanistic Studies in In Vitro and In Vivo Models

Preclinical studies using in vitro cell lines and in vivo animal models are essential for investigating the mechanistic biology of compounds and evaluating their potential therapeutic effects before clinical trials nih.govatlantic-bone-screen.com.

Analysis of Cellular Proliferation and Viability in Defined Cell Lines

In vitro studies using defined cell lines are commonly employed to assess the impact of compounds on cellular processes such as proliferation and viability nih.govmdpi.com. The MTT assay, for example, is a standard method used to estimate cell proliferation based on the activity of succinate (B1194679) dehydrogenase in living cells researchgate.net. Studies on various compounds, including other flavonoids and natural extracts, have investigated their effects on the proliferation and viability of different cell lines, including cancer cells researchgate.netresearchgate.netnih.gov. These studies can reveal whether a compound inhibits or promotes cell growth and can provide insights into potential cytotoxic or growth-modulating activities nih.govnih.gov. While the search results discuss the analysis of cellular proliferation and viability using in vitro models and mention some flavonoids exhibiting effects on cancer cell lines, there is no specific data presented regarding this compound's effects on cellular proliferation and viability in defined cell lines researchgate.netresearchgate.netnih.gov.

Investigations of Molecular Mechanisms in Animal Models

In vivo studies using animal models are crucial for understanding the complex biological effects of compounds within a living system and investigating their underlying molecular mechanisms nih.govatlantic-bone-screen.com. Animal models are utilized to simulate various disease conditions and evaluate the efficacy and mechanisms of potential therapeutic agents nih.gov. For example, animal models have been developed to study neurodegenerative diseases like Alzheimer's disease and to investigate the effects of compounds on associated pathologies nih.gov. In vivo studies can provide data on how a compound is metabolized, distributed, and interacts with various tissues and organs, as well as its impact on specific molecular pathways nih.gov. While the search results discuss the use of in vivo animal models for studying various conditions and evaluating potential therapeutic interventions, and mention some natural extracts being tested in animal models for anti-inflammatory effects, there is no specific information available on preclinical mechanistic studies involving this compound in animal models nih.govatlantic-bone-screen.comresearchgate.net.

Structure Activity Relationship Sar Studies of Alnetin and Its Chemical Derivatives

Identification of Pharmacophoric Elements and Key Structural Determinants for Biological Efficacy

Pharmacophoric elements are the essential features of a molecule responsible for its biological activity, involving a spatial arrangement of atoms with specific electronic properties. For flavonoids like Alnetin, the core flavone (B191248) structure itself is a significant pharmacophore, often interacting with biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

Studies on other flavonoid classes have shown that the number and arrangement of hydroxyl groups significantly impact antioxidant activity, often by influencing radical scavenging ability wjpls.org. Similarly, the methylation of hydroxyl groups can alter lipophilicity and metabolic stability, thereby affecting bioavailability and interaction with different biological targets wjpls.orgresearchgate.net. The phenyl group at the C2 position (the B ring) is also a key element, and modifications to this ring can influence the molecule's shape and electronic distribution, impacting binding to target sites wikipedia.orgnih.gov.

Synthesis and Biological Evaluation of this compound Analogues with Modified Substituent Patterns

The synthesis of this compound analogues involves modifying the core flavone structure to explore the impact of different substituent patterns on biological activity. This can include altering the number and position of hydroxyl and methoxy (B1213986) groups, modifying the B ring, or introducing other functional groups.

While specific examples of synthesized this compound analogues and their detailed biological evaluation data were not prominently featured in the initial search results, the general approach in flavonoid SAR involves:

Chemical Synthesis: Developing synthetic routes to create analogues with targeted structural modifications. This often involves standard organic chemistry techniques for flavone synthesis and functional group manipulation tsijournals.com.

Biological Evaluation: Testing the synthesized analogues in relevant biological assays to determine their potency and efficacy compared to the parent compound, this compound. Assays can include enzyme inhibition studies, cell-based assays, or other relevant models depending on the hypothesized biological activity.

For example, if this compound were hypothesized to inhibit a specific enzyme, analogues might be synthesized with variations in the methoxy or hydroxyl groups to determine which positions are critical for enzyme binding and inhibition. The biological evaluation would then involve measuring the half-maximal inhibitory concentration (IC50) of each analogue against the target enzyme.

While direct data for this compound analogues is limited in the provided snippets, studies on other flavonoids demonstrate this process. For instance, research on flavonoids from Scutellaria baicalensis involved isolating and testing various flavones and flavanones for their ability to inhibit PCSK9 mRNA expression, providing insights into the structural features required for this activity mdpi.com. Comparing the activity of different natural flavonoids helps infer the contribution of specific substituents mdpi.com.

To illustrate the type of data that would be generated in such studies, a hypothetical table based on general flavonoid SAR principles is provided below. This table shows how different modifications could affect the activity, based on trends observed in related compounds, rather than specific data for this compound analogues which was not found.

Compound (Hypothetical)Structural Modification (Relative to this compound)Hypothetical Biological Activity (e.g., IC50)
This compound-X µM
Analogue AHydroxyl group at C-2'Y µM
Analogue BMethoxy group removed from C-8Z µM
Analogue CDifferent substitution pattern on B ringW µM

Detailed research findings in this area would typically include the synthetic procedures for each analogue, their spectroscopic characterization, and comprehensive data from biological assays, including dose-response curves and statistical analysis.

Ecological and Phytochemical Research on Alnetin

Role of Alnetin as a Phytoalexin or Plant Defense Metabolite

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds that are synthesized by plants de novo in response to biotic and abiotic stresses, such as pathogen attack or injury. thegoodscentscompany.comepa.govnih.govuni.lu They form a crucial part of a plant's intricate defense system aimed at controlling invading microorganisms. thegoodscentscompany.comepa.govnih.gov The concept of phytoalexins arose from observations of how plants develop resistance after exposure to infecting organisms. thegoodscentscompany.com Examples of well-studied phytoalexins include camalexin (B168466) in Arabidopsis thaliana and resveratrol (B1683913) in grapevines, which have demonstrated fungitoxicity. thegoodscentscompany.comnih.gov

While flavonoids, as a class of plant secondary metabolites, are known to possess various biological activities, including potential antimicrobial properties that could contribute to plant defense, direct scientific evidence explicitly classifying this compound itself as a phytoalexin or detailing its specific role as a plant defense metabolite is not prominently established in the currently available research. This compound has been identified as a constituent in certain plants, some of which are known to produce defense compounds or have roles in ecological interactions, but the specific function of this compound in these processes requires further dedicated investigation.

Comparative Phytochemical Profiling of this compound-Producing Plants

Phytochemical profiling involves the identification and characterization of the various chemical compounds present in plants. This analysis is essential for understanding the biochemical diversity within and across plant species. This compound has been isolated and identified in the aerial parts of Ononis angustissima, an endemic Saharan plant. wikipedia.orgwikimedia.org Ononis angustissima is recognized for its rich composition of bioactive secondary metabolites, including polyphenols and other flavonoids. wikipedia.orgwikimedia.orgfishersci.no Phytochemical studies on this species have led to the isolation of this compound alongside other flavonoid compounds. wikipedia.orgfishersci.no

Beyond Ononis angustissima, this compound has also been reported in other plant species, including Lindera lucida and Godmania aesculifolia. tcmsp-e.com The genus Alnus, despite the similarity in name to this compound, is known to contain a variety of secondary metabolites such as diarylheptanoids, flavonoids, terpenoids, phenols, steroids, and tannins, and is utilized in traditional medicine. However, specific comparative phytochemical data focusing on the relative abundance or variation of this compound across these or other potential this compound-producing plants is limited in the provided search results.

Phytochemical analysis often employs techniques to screen for different classes of compounds present in plant extracts, such as flavonoids, tannins, saponins, and phenolic compounds. The presence and concentration of these compounds can vary depending on factors like plant part, growth stage, and environmental conditions.

This compound's Significance in Ethnobotanical Contexts and Traditional Medicine Systems

Ethnobotany explores the relationship between people and plants, including the traditional knowledge and uses of plants for various purposes, notably in traditional medicine systems. While this compound has been identified in certain plants, its significance in ethnobotanical contexts is primarily linked to the traditional uses of the plants in which it is found, rather than specific uses attributed solely to the isolated compound itself based on the available information.

Plants from the genus Alnus have a history of use in traditional folk medicine across numerous countries for treating a range of ailments. For instance, Alnus sieboldiana is traditionally used to address conditions such as cancer and inflammatory tumors.

Ononis angustissima, a plant known to contain this compound, also holds significance in traditional medicine. It has been traditionally used for its perceived diuretic, antirheumatic, antioxidant, and hemostatic properties. wikimedia.orgfishersci.no Furthermore, traditional applications of Ononis angustissima include the treatment of jaundice, urinary tract inflammations, kidney stones, wounds, eczema, rheumatic complaints, skin cancer, lesions, and as a topical antiseptic and antimicrobial agent. wikimedia.orgfishersci.no

Q & A

Q. How should researchers address potential biases in this compound’s reported therapeutic efficacy?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and sample-size justification. Disclose funding sources and conflicts of interest. For meta-reviews, register protocols in PROSPERO and include negative results to mitigate reporting bias .

Tables for Reference

Q. Table 1. Key Analytical Parameters for this compound Quantification

ParameterRecommended ValueInstrumentationReference Standard
Linearity (R²)≥0.995HPLC-UV/LC-MSThis compound (Sigma)
LOD≤0.1 µg/mLSpectrophotometerN/A
Recovery Rate85–115%Spiked plant extractInternal standard

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Batch variability in plant sourcesUse certified suppliers and chemical fingerprinting
Poor solubility in assaysNano-formulation or co-solvents (e.g., DMSO)
Overinterpretation of in vitro dataValidate with in vivo models

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